molecular formula C13H12BrClN2O B8169546 (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine

(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine

Cat. No.: B8169546
M. Wt: 327.60 g/mol
InChI Key: PQEPJABUJZHFHV-UHFFFAOYSA-N
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Description

(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position on the pyridine ring, and a 4-methoxy-benzylamine group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common method includes:

    Halogenation: Starting with pyridine, bromination and chlorination are carried out to introduce bromine and chlorine atoms at the desired positions.

    Nucleophilic Substitution: The halogenated pyridine undergoes nucleophilic substitution with 4-methoxy-benzylamine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

    Oxidation and Reduction: The methoxy group and the amine group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further to a carbonyl group.

    Reduction: Reduction of the nitro group (if present) to an amine group.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • May serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms and the methoxy-benzylamine group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (2-Bromo-5-chloro-pyridin-3-yl)-amine
  • (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-phenyl)-amine
  • (2-Bromo-5-chloro-pyridin-3-yl)-(4-hydroxy-benzyl)-amine

Uniqueness:

  • The combination of bromine, chlorine, and methoxy-benzylamine groups in (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine provides unique chemical properties, such as enhanced reactivity and potential biological activity.
  • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O/c1-18-11-4-2-9(3-5-11)7-16-12-6-10(15)8-17-13(12)14/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPJABUJZHFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.16 g (24.8 mmol) of 2-bromo-5-chloro-pyridin-3-ylamine, 7.09 g (52.1 mmol) of p-anisaldehyde and 13.1 g (62.0 mmol) of sodium triacetoxyborohydride were dissolved in 100 mL of DCM and stirred at r.t. overnight. The next day DCM was replaced with chloroform, 5 g excess of sodium triacetoxyborohydride and 3 g excess of p-anisaldehyde were added and the reaction was conducted at 65° C. for 3 h. The mixture was worked up with aqueous sodium bicarbonate and purified on silica followed by recrystallization from ethyl acetate/hexanes mixture to give 3.40 g (42%) of the product as a white solid. MS (M+H)/z=328.9
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5.16 g
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7.09 g
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13.1 g
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100 mL
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Yield
42%

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